molecular formula C16H25NO2 B5096313 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine

Cat. No.: B5096313
M. Wt: 263.37 g/mol
InChI Key: CJFHKFMKRGYXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring and an ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine typically involves the reaction of 4-ethylphenol with ethylene oxide to form 4-ethylphenoxyethanol. This intermediate is then reacted with 2-chloroethyl ether to produce this compound through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: 4-Ethylphenoxyacetic acid.

    Reduction: 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors, potentially modulating their activity. The ethylphenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

    1-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]pyrrolidine: Contains a chlorine atom instead of an ethyl group.

    1-[2-[2-(4-Nitrophenoxy)ethoxy]ethyl]pyrrolidine: Contains a nitro group instead of an ethyl group.

Uniqueness

1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

1-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-15-5-7-16(8-6-15)19-14-13-18-12-11-17-9-3-4-10-17/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHKFMKRGYXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.